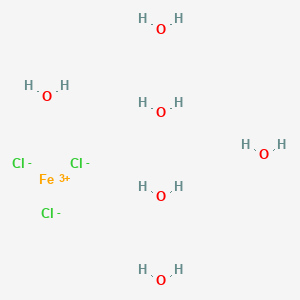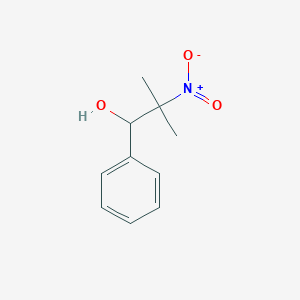
Benzenemethanol, alpha-(1-methyl-1-nitroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, alpha-(1-methyl-1-nitroethyl)-, commonly known as BMNE, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a nitroaromatic compound that has a unique combination of chemical properties that make it an attractive candidate for various applications.
Mécanisme D'action
BMNE has been shown to act as a potent antioxidant and free radical scavenger. It has been shown to protect cells from oxidative damage and reduce inflammation. BMNE has also been shown to inhibit the activity of enzymes that are involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
BMNE has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect cells from damage, and inhibit the activity of enzymes involved in the production of inflammatory cytokines. BMNE has also been shown to have anticancer properties and has been used in the development of cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMNE is its potent antioxidant and free radical scavenging properties. This makes it an attractive candidate for the study of oxidative stress and inflammation. BMNE also has anticancer properties, which makes it an attractive candidate for the development of cancer therapies. However, one of the limitations of BMNE is its potential toxicity. It has been shown to have toxic effects on cells at high concentrations, which limits its use in some experiments.
Orientations Futures
There are a number of future directions for the study of BMNE. One direction is the development of BMNE-based therapies for the treatment of cancer and neurodegenerative diseases. Another direction is the study of the mechanisms underlying the antioxidant and anti-inflammatory properties of BMNE. This could lead to the development of new drugs for the treatment of oxidative stress and inflammation. Finally, the toxic effects of BMNE need to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, BMNE is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have potent antioxidant and free radical scavenging properties, anticancer properties, and anti-inflammatory properties. BMNE has been used in the development of cancer therapies, anti-inflammatory drugs, and the study of oxidative stress and inflammation. While BMNE has potential for use in various applications, its toxicity needs to be further studied to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of BMNE involves the reaction of benzyl chloride with sodium nitrite in the presence of hydrochloric acid to form benzyl nitrite. This intermediate is then reacted with methyl nitrite to form BMNE. The overall reaction can be represented as follows:
C6H5CH2Cl + NaNO2 + HCl → C6H5ONO + NaCl + H2O
C6H5ONO + CH3ONO → C6H5CH2ONO2 + H2O
Applications De Recherche Scientifique
BMNE has been studied extensively for its potential use in scientific research. It has been shown to have anticancer properties and has been used in the development of cancer therapies. BMNE has also been used in the study of oxidative stress and inflammation. It has been shown to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. BMNE has also been used in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
33687-74-0 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-methyl-2-nitro-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H13NO3/c1-10(2,11(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |
Clé InChI |
HZYOZOFLFAXDFR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |
Autres numéros CAS |
33687-74-0 |
Synonymes |
α-(1-Methyl-1-nitroethyl)benzyl Alcohol; α-(1-Methyl-1-nitroethyl)benzenemethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



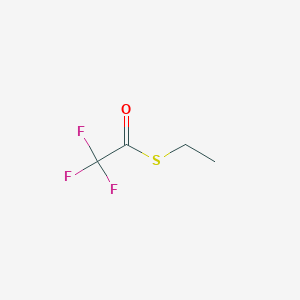
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)

![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)
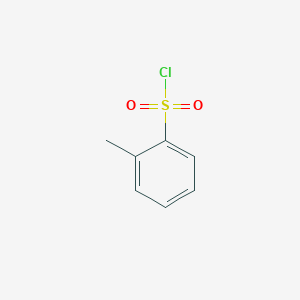
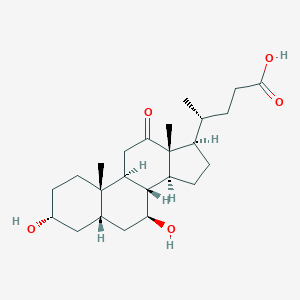
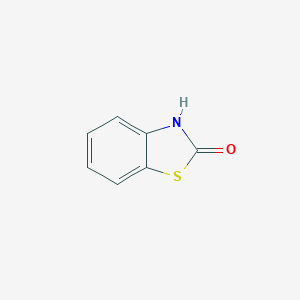

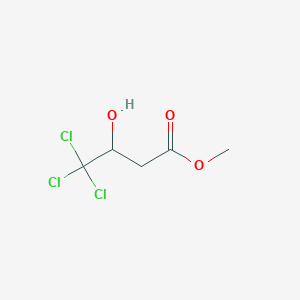
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
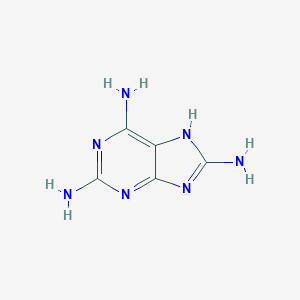
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
